molecular formula C12H12OS B3053322 Thiophene, 2-[(4-methoxyphenyl)methyl]- CAS No. 53039-61-5

Thiophene, 2-[(4-methoxyphenyl)methyl]-

Cat. No.: B3053322
CAS No.: 53039-61-5
M. Wt: 204.29 g/mol
InChI Key: SMSIVWKELINLIA-UHFFFAOYSA-N
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Description

Thiophene, 2-[(4-methoxyphenyl)methyl]- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene, 2-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The presence of the 4-methoxyphenylmethyl group may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring structure containing sulfur.

    2-Methylthiophene: A derivative with a methyl group at the 2-position.

    2,5-Dimethylthiophene: A derivative with methyl groups at the 2- and 5-positions.

Uniqueness

This structural modification can lead to improved pharmacological properties and increased efficacy in industrial applications .

Biological Activity

Thiophene derivatives, including Thiophene, 2-[(4-methoxyphenyl)methyl]- , are gaining attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, synthesis, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

Thiophene, 2-[(4-methoxyphenyl)methyl]- is a substituted thiophene compound characterized by the presence of a methoxyphenyl group. Its molecular formula is C12H12SC_{12}H_{12}S, and it exhibits properties typical of thiophene derivatives, including lipophilicity and the ability to interact with biological targets.

Biological Activities

Thiophene derivatives are known for a variety of pharmacological effects:

  • Antioxidant Activity : Thiophene compounds often exhibit significant antioxidant properties. For instance, a study highlighted that certain thiophene derivatives showed strong free radical scavenging activity, which is crucial for protecting cells from oxidative stress .
  • Anticancer Properties : Research indicates that thiophene derivatives have potential anticancer activity. Compounds similar to Thiophene, 2-[(4-methoxyphenyl)methyl]- have demonstrated inhibitory effects on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective proliferation inhibition .
  • Antimicrobial Effects : Thiophenes also display antimicrobial properties. Studies show that derivatives can inhibit the growth of bacteria such as E. coli and S. aureus, making them candidates for developing new antibiotics .

Synthesis and Derivative Studies

The synthesis of thiophene derivatives typically involves multi-step organic reactions. For example, the condensation of thiophene with various substituents can yield compounds with enhanced biological activity. A notable study synthesized several thiophene-linked triazoles that exhibited potent anti-proliferative activity against cancer cell lines .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Thiophene AAntioxidantN/AHigh
Thiophene BAnticancerHepG-2<25 µM
Thiophene CAntimicrobialE. coliMIC 32 µg/mL
Thiophene DAnti-inflammatoryRAW 264.7 macrophages% Inhibition 84.5%

Case Studies

  • Antioxidant Activity Evaluation : A study investigated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
  • Cancer Cell Line Testing : Another research focused on evaluating the cytotoxic effects of thiophene derivatives on MCF-7 and PC-3 prostate cancer cell lines using MTT assays. The findings revealed that specific substitutions significantly increased anticancer efficacy .
  • Antimicrobial Susceptibility Testing : The antimicrobial activity of several thiophenes was assessed against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that certain derivatives exhibited lower MIC values against resistant strains .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIVWKELINLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452583
Record name Thiophene, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53039-61-5
Record name Thiophene, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyllithium (12.5 ml of 1.6N in hexanes) was added to a stirred solution of thiophene (1.68 g) in dry tetrahydrofuran (80 ml). The mixture was stirred at room temperature for 0.5 h and then a solution of 4-methoxybenzylbromide (2.62 g) in tetrahydrofuran (10 ml) was added dropwise. The mixture was stirred for 1 h and then acetic acid (1.2 ml) was added and the solvent evaporated. The residue was partitioned between ethyl acetate and water, the organic phase was washed with water and brine dried over magnesium sulphate and evaporated. The product was isolated by column chromatography (Kieselgel:hexane). δ(CDCl3) 3.80 (3H, s), 4.10 (2H, s), 6.78-6.94 (4H, m), 7.13-7.20 (3H, m).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
δ(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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